DavePhos-Pd-G3, AldrichCPR

Catalog No.
S2727837
CAS No.
1445085-87-9
M.F
C39H49N2O3PPdS
M. Wt
763.29
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DavePhos-Pd-G3, AldrichCPR

CAS Number

1445085-87-9

Product Name

DavePhos-Pd-G3, AldrichCPR

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C39H49N2O3PPdS

Molecular Weight

763.29

InChI

InChI=1S/C26H36NP.C12H10N.CH4O3S.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

FBIRGVXUSGLNQE-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Solubility

not available

Applications in Cross-Coupling Reactions

DavePhos-Pd-G3 demonstrates high efficiency and versatility in numerous cross-coupling reactions, including:

  • Buchwald-Hartwig Cross-Coupling Reaction: This reaction forms a carbon-carbon bond between an aryl halide (Ar-X) and an amine (NR2) or an amide (NR-C=O). DavePhos-Pd-G3 is particularly effective for challenging substrates and offers good functional group tolerance.
  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid (Ar-B(OH)2 or R-B(OH)2) and an aryl halide (Ar-X) or vinyl halide (R-X). DavePhos-Pd-G3 exhibits excellent activity and selectivity in Suzuki-Miyaura couplings, making it a popular choice for this reaction.
  • Stille Coupling: This reaction forms a carbon-carbon bond between an organotin reagent (R-SnX3) and an aryl or vinyl halide (Ar-X or R-X). While less common than Suzuki-Miyaura coupling, DavePhos-Pd-G3 can also be employed for Stille couplings in specific cases.
  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne (RC≡CH) and an aryl or vinyl halide (Ar-X or R-X). DavePhos-Pd-G3 demonstrates good activity in Sonogashira couplings, particularly for electron-rich alkynes.
  • Negishi Coupling: This reaction forms a carbon-carbon bond between an organozinc reagent (RZnX) and an aryl or vinyl halide (Ar-X or R-X). While not as widely used as other cross-coupling reactions, DavePhos-Pd-G3 can be used for Negishi couplings under specific reaction conditions.
  • Hiyama Coupling: This reaction forms a carbon-carbon bond between an organosilane reagent (RSiX3) and an aryl or vinyl halide (Ar-X or R-X). DavePhos-Pd-G3 is less commonly employed in Hiyama couplings compared to other cross-coupling reactions.
  • Heck Reaction: This reaction forms a carbon-carbon bond between an alkene (RCH=CH2) and an aryl or vinyl halide (Ar-X or R-X). While not as frequently used with DavePhos-Pd-G3 as other cross-coupling reactions, it can be effective for specific substrates under optimized reaction conditions.

DavePhos-Palladium-G3, also known as AldrichCPR, is a specialized palladium-based catalyst that plays a crucial role in various organic synthesis reactions. It is a modified version of the second-generation precatalyst developed by Buchwald and colleagues, synthesized through the methylation of the amino group on a biphenyl backbone. This compound is characterized by its ability to facilitate cross-coupling reactions, particularly in forming carbon-carbon and carbon-nitrogen bonds, which are essential in synthesizing complex organic molecules, pharmaceuticals, and natural products .

  • Buchwald-Hartwig Cross-Coupling Reaction: This reaction couples aryl halides with amines to form carbon-nitrogen bonds.
  • Heck Reaction: Involves the coupling of aryl halides with alkenes to produce substituted alkenes.
  • Hiyama Coupling: Facilitates the coupling of organosilanes with aryl halides, resulting in biaryl compounds.
  • Negishi Coupling: Engages organozinc compounds with aryl halides to yield biaryl compounds.
  • Sonogashira Coupling: Couples aryl halides with terminal alkynes to form substituted alkynes.
  • Stille Coupling: Involves the coupling of organostannanes with aryl halides to create biaryl compounds .

While primarily a chemical catalyst, DavePhos-Palladium-G3 indirectly influences biological activity through its role in synthesizing biologically active compounds. It is utilized in pharmaceutical research for developing new therapeutic agents and in the synthesis of natural products. The efficiency of this compound in facilitating complex organic reactions makes it valuable for producing compounds that exhibit biological activity .

The synthesis of DavePhos-Palladium-G3 involves several key steps:

  • Starting Material: The synthesis begins with a second-generation precatalyst.
  • Methylation: The amino group on the biphenyl backbone is methylated using appropriate methylating agents under controlled conditions.
  • Purification: The resultant product undergoes purification to achieve high purity levels suitable for use as a catalyst .

This method allows for scalability and adaptation for industrial production while ensuring optimal reaction conditions.

DavePhos-Palladium-G3 has diverse applications across various fields:

  • Chemistry: Widely used as a catalyst for cross-coupling reactions essential for synthesizing complex organic molecules.
  • Biology: Plays a role in developing biologically active compounds and pharmaceuticals.
  • Medicine: Employed in synthesizing drug molecules and intermediates, aiding in new therapeutic developments.
  • Industry: Utilized in producing fine chemicals, agrochemicals, and materials science applications .

The interaction studies involving DavePhos-Palladium-G3 focus on its catalytic activity and efficiency in various cross-coupling reactions. The compound interacts with substrates through its palladium center, facilitating oxidative addition and reductive elimination processes that are pivotal for forming new chemical bonds. These interactions are crucial for understanding the compound's mechanism of action and optimizing its use in synthetic chemistry .

DavePhos-Palladium-G3 belongs to a class of dialkylbiaryl phosphine ligands that are crucial in palladium-catalyzed reactions. Here are some similar compounds along with their unique characteristics:

CompoundUnique Features
JohnPhosSupports Suzuki-Miyaura reactions; operates at room temperature with low catalyst loading.
MePhosCompetent in Suzuki-Miyaura coupling; forms active catalysts for aryl ketones.
t-BuDavePhosMore reactive variant; effective at room temperature for Suzuki-Miyaura coupling.
CPhosUsed for synthesizing various derivatives; effective in Negishi coupling.
AlPhosAllows mild Pd-catalyzed fluorination; used for synthesizing regioselective aryl fluorides.

DavePhos-Palladium-G3 is distinguished by its high solubility and stability under various reaction conditions, making it versatile compared to other ligands . Its unique modification enhances its catalytic efficiency and application scope across different synthetic pathways.

Dates

Modify: 2023-08-16

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